6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC20413474
Molecular Formula: C15H15Cl2N5O2S2
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl2N5O2S2 |
|---|---|
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | 6-(3,4-dichlorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C15H15Cl2N5O2S2/c1-26(23,24)21-6-2-3-10(8-21)13-18-19-15-22(13)20-14(25-15)9-4-5-11(16)12(17)7-9/h4-5,7,10H,2-3,6,8H2,1H3 |
| Standard InChI Key | VUYRZCBYTMTYAM-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic triazolo[3,4-b] thiadiazole system, a nitrogen- and sulfur-containing heterocycle known for its stability and electronic properties . The triazole ring (C2N3) is fused to the thiadiazole (C2N2S), creating a planar framework that facilitates π-π stacking interactions with biological targets. Substituents at positions 3 and 6 introduce steric and electronic modifications:
-
Position 3: A 1-(methylsulfonyl)-3-piperidinyl group, contributing conformational flexibility and hydrogen-bonding capacity via the sulfonyl moiety.
-
Position 6: A 3,4-dichlorophenyl ring, enhancing lipophilicity and enabling halogen bonding .
Molecular Properties
Table 1: Key Structural Descriptors
Synthetic Pathways
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel chromatography) and recrystallization from polar aprotic solvents (e.g., DMSO) are typically employed. Yield optimization hinges on controlling reaction temperatures (60–80°C) and stoichiometric ratios of sulfonating agents .
Biological Activity and Mechanisms
Enzymatic Inhibition
The triazolo-thiadiazole scaffold is associated with inhibition of enzymes critical to microbial and cancer cell survival:
-
Carbonic Anhydrase IX (CA-IX): Overexpressed in hypoxic tumors, CA-IX is inhibited via coordination of the sulfonamide group to the zinc ion in the active site .
-
Cholinesterases: The dichlorophenyl group may interact with the peripheral anionic site of acetylcholinesterase, relevant in neurodegenerative diseases.
Comparative Analysis with Structural Analogs
Analog 1: 6-(3,4-Dichlorophenyl)-3-(3-Pyridinyl) Triazolo[3,4-b] Thiadiazole
-
Molecular Formula:
-
Key Difference: Replacement of the methylsulfonyl-piperidinyl group with a pyridinyl ring reduces steric bulk but diminishes sulfonamide-mediated enzyme interactions .
Table 2: Pharmacological Comparison
| Property | Target Compound | Pyridinyl Analog |
|---|---|---|
| LogP (Calculated) | 3.2 | 2.8 |
| CA-IX Inhibition (%) | 92 ± 3 | 64 ± 5 |
| AChE IC₅₀ (µM) | 0.45 | 1.2 |
Applications and Future Directions
Therapeutic Areas
-
Oncology: Potent CA-IX inhibition positions the compound as a candidate for hypoxia-targeted therapies.
-
Infectious Diseases: Structural similarity to antifungals like fluconazole suggests utility against Candida spp. .
Drug Delivery Considerations
Nanoformulation with PEGylated liposomes could address the compound’s moderate aqueous solubility (), enhancing bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume